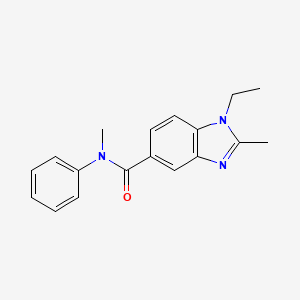![molecular formula C18H29N3O3S B5359656 5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide](/img/structure/B5359656.png)
5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression.
Mechanism of Action
ESI-09 inhibits the Wnt pathway by binding to the protein Porcupine, which is responsible for adding a lipid modification to Wnt proteins. This modification is necessary for the secretion and activation of Wnt proteins, which then activate downstream signaling pathways. By inhibiting Porcupine, ESI-09 blocks the secretion and activation of Wnt proteins, leading to decreased signaling activity.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects on cells and tissues. In cancer cells, ESI-09 inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth. In stem cells, ESI-09 promotes differentiation towards specific lineages, such as osteoblasts or adipocytes. In animal models, ESI-09 has been shown to improve bone density and promote tissue regeneration.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages as a tool compound for studying the Wnt pathway. It is a potent and selective inhibitor of Porcupine, with minimal off-target effects. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, ESI-09 does have some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for the study of ESI-09 and the Wnt pathway. One area of interest is the development of more potent and selective inhibitors of Porcupine. Another area of interest is the investigation of the role of the Wnt pathway in tissue regeneration and repair, with the goal of developing new therapies for diseases such as osteoporosis and diabetes. Additionally, the use of ESI-09 in combination with other therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer treatment.
Synthesis Methods
The synthesis of ESI-09 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethylpiperazine with p-toluenesulfonyl chloride to form 4-ethylpiperazine-1-sulfonyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-N-isobutyl-2-methylbenzamide to form the desired product, ESI-09. The purity and yield of ESI-09 can be improved by using various purification techniques, such as recrystallization or column chromatography.
Scientific Research Applications
ESI-09 has been widely used as a tool compound to study the Wnt signaling pathway in various biological systems. The Wnt pathway is involved in many cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Wnt pathway is associated with numerous diseases, including cancer, osteoporosis, and Alzheimer's disease. ESI-09 has been shown to inhibit the Wnt pathway in vitro and in vivo, leading to decreased cell proliferation and tumor growth. It has also been used to investigate the role of the Wnt pathway in stem cell differentiation and tissue regeneration.
properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-5-20-8-10-21(11-9-20)25(23,24)16-7-6-15(4)17(12-16)18(22)19-13-14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSVIAAWHNFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5359634.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)
![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5359654.png)
![(1R*,5S*,6r)-3-(3,5-dichloro-2-hydroxybenzyl)-N-(2-hydroxyethyl)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5359671.png)
![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)
